palmitoleoyl-CoA

Catalog No.
S659013
CAS No.
18198-76-0
M.F
C37H64N7O17P3S
M. Wt
1003.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
palmitoleoyl-CoA

CAS Number

18198-76-0

Product Name

palmitoleoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate

Molecular Formula

C37H64N7O17P3S

Molecular Weight

1003.9 g/mol

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1

InChI Key

QBYOCCWNZAOZTL-MDMKAECGSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Protein Palmitoylation

One key area of research focuses on the role of palmitoleoyl-CoA as a substrate for protein palmitoylation. This process involves the covalent attachment of a palmitoleic acid group to specific cysteine residues within proteins. This modification, known as S-acylation, significantly impacts protein function, localization, and stability. Studies have shown that palmitoleoyl-CoA, compared to other fatty acyl-CoAs, can influence protein palmitoylation patterns, potentially affecting various cellular signaling pathways .

Understanding Diseases

Research is exploring the potential involvement of palmitoleoyl-CoA levels and protein palmitoylation patterns in various diseases. For example, studies investigating non-alcoholic fatty liver disease (NAFLD) have found that increased levels of palmitoyl-CoA in the liver mitochondria might contribute to the progression of the disease . Additionally, research suggests that alterations in protein palmitoylation due to changes in palmitoleoyl-CoA availability might be linked to the development of certain cancers .

Palmitoleoyl-CoA is an acyl-CoA thioester derived from palmitoleic acid, a monounsaturated fatty acid. It serves as an "activated" form of palmitoleic acid, facilitating its participation in various metabolic pathways. The chemical structure of palmitoleoyl-CoA consists of a long hydrocarbon chain (hexadecenoic acid) linked to coenzyme A, with the molecular formula C37H66N7O17P3SC_{37}H_{66}N_7O_{17}P_3S . This compound plays a crucial role in lipid metabolism, particularly in the synthesis and degradation of fatty acids.

Palmitoleoyl-CoA plays a vital role in cellular metabolism through several mechanisms:

  • Fuel Source: In beta-oxidation, palmitoleoyl-CoA is broken down within mitochondria to generate ATP, the primary cellular energy currency [].
  • Substrate for Biosynthesis: It serves as a precursor for the synthesis of sphingosine, a critical component of sphingolipids in cell membranes [].
  • Signaling Molecule: Emerging research suggests palmitoleoyl-CoA may act as a signaling molecule, influencing gene expression and cellular processes.

Palmitoleoyl-CoA exhibits significant biological activity, particularly in lipid metabolism and cellular signaling. It is implicated in:

  • Energy Production: Through beta-oxidation, it contributes to ATP generation.
  • Membrane Composition: As a component of various lipids, it influences membrane fluidity and cellular signaling pathways.
  • S-acylation Reactions: Palmitoleoyl-CoA serves as an acyl donor in S-acylation reactions, modifying proteins and affecting their function .

The synthesis of palmitoleoyl-CoA primarily occurs through the following methods:

  • From Palmitoleic Acid: The most common method involves the activation of palmitoleic acid using coenzyme A and ATP.
  • Fatty Acid Synthase Pathway: It can also be synthesized during de novo lipogenesis, where fatty acids are synthesized from acetyl-CoA precursors .

Palmitoleoyl-CoA has several applications in biological research and industry:

  • Research Tool: It is used to study lipid metabolism and enzyme kinetics.
  • Therapeutic Potential: Due to its role in metabolic pathways, it may have implications for treating metabolic disorders such as obesity and diabetes.
  • Cosmetic Industry: Its derivatives are explored for use in skin care products due to their beneficial properties on skin health .

Studies on palmitoleoyl-CoA interactions have revealed its role in various enzymatic reactions and cellular processes:

  • Enzyme Interactions: It interacts with enzymes such as acyl-CoA dehydrogenases during beta-oxidation .
  • Protein Modifications: As an acyl donor, it participates in modifying proteins through S-acylation, impacting cellular signaling pathways .

Palmitoleoyl-CoA shares similarities with other acyl-CoAs but has unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

CompoundStructureUnique Features
Palmitic AcidSaturated fatty acidFully saturated; no double bonds
Oleoyl-CoAMonounsaturated fatty acidContains one double bond at position 9
Stearoyl-CoASaturated fatty acidLonger chain (18 carbons); fully saturated
Linoleoyl-CoAPolyunsaturated fatty acidContains two double bonds; more reactive

Palmitoleoyl-CoA's unique feature is its unsaturation at the ninth carbon position, which influences its role in metabolic processes compared to saturated and polyunsaturated counterparts .

Physical Description

Solid

XLogP3

0.8

Wikipedia

Palmitoleoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2023-08-15

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